molecular formula C17H15ClN2O B15186290 1-(2-(Hydroxyimino)-2-phenylethyl)quinolinium chloride CAS No. 18046-28-1

1-(2-(Hydroxyimino)-2-phenylethyl)quinolinium chloride

Cat. No.: B15186290
CAS No.: 18046-28-1
M. Wt: 298.8 g/mol
InChI Key: CXSZSSNIBOVNDD-FTUZMNKQSA-N
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Description

1-(2-(Hydroxyimino)-2-phenylethyl)quinolinium chloride is a quaternary ammonium salt with a complex molecular structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline and phenylglyoxal.

  • Reaction Steps: The quinoline is first converted to its corresponding quinolinium salt. This is achieved by reacting quinoline with an alkylating agent such as methyl iodide. The resulting quinolinium salt is then reacted with phenylglyoxal to introduce the hydroxyimino group.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The pH of the reaction mixture is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, with careful control of reaction parameters such as temperature, pressure, and concentration.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen, leading to various substituted quinolinium salts.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Hydroquinoline derivatives.

  • Substitution Products: Various substituted quinolinium salts.

Scientific Research Applications

  • Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of quinoline derivatives.

  • Medicine: The compound may be explored for its antimicrobial and anticancer properties.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyimino group plays a crucial role in these interactions, often acting as a nucleophile or electrophile. The quinolinium ion interacts with negatively charged biological molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Quinoline derivatives: These compounds share the quinoline core but differ in their substituents.

  • Phenylglyoxal derivatives: These compounds contain the phenylglyoxal moiety but lack the quinoline ring.

  • Quaternary ammonium salts: These compounds have similar ionic properties but different organic cations.

Uniqueness:

  • Complex Structure: The presence of both quinoline and phenylglyoxal moieties makes this compound unique.

  • Versatility: Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

18046-28-1

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

(NE)-N-(1-phenyl-2-quinolin-1-ium-1-ylethylidene)hydroxylamine;chloride

InChI

InChI=1S/C17H14N2O.ClH/c20-18-16(14-7-2-1-3-8-14)13-19-12-6-10-15-9-4-5-11-17(15)19;/h1-12H,13H2;1H/b18-16-;

InChI Key

CXSZSSNIBOVNDD-FTUZMNKQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C[N+]2=CC=CC3=CC=CC=C32.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C[N+]2=CC=CC3=CC=CC=C32.[Cl-]

Origin of Product

United States

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